
2-(2-furyl)hexahydro-1H-benzimidazole-1,3(2H)-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-furyl)hexahydro-1H-benzimidazole-1,3(2H)-diol, also known as JBIR-22, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound was first synthesized in 2005 by researchers at the University of Tokyo, Japan. Since then, it has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-(2-furyl)hexahydro-1H-benzimidazole-1,3(2H)-diol is not fully understood. However, it has been suggested that it acts as a modulator of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in inflammation and immune responses. 2-(2-furyl)hexahydro-1H-benzimidazole-1,3(2H)-diol has been shown to inhibit the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, a protein that inhibits NF-κB.
Biochemical and Physiological Effects:
2-(2-furyl)hexahydro-1H-benzimidazole-1,3(2H)-diol has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that it inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces the activation of NF-κB signaling pathway. In animal models, 2-(2-furyl)hexahydro-1H-benzimidazole-1,3(2H)-diol has been shown to inhibit tumor growth and improve cognitive function in neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(2-furyl)hexahydro-1H-benzimidazole-1,3(2H)-diol in lab experiments is its high yield and purity. The synthesis method for 2-(2-furyl)hexahydro-1H-benzimidazole-1,3(2H)-diol has been optimized and modified to improve the yield and purity of the compound. Additionally, 2-(2-furyl)hexahydro-1H-benzimidazole-1,3(2H)-diol has been shown to have a number of potential therapeutic applications, making it a valuable compound for studying various diseases and conditions.
One of the limitations of using 2-(2-furyl)hexahydro-1H-benzimidazole-1,3(2H)-diol in lab experiments is its limited solubility in water. This can make it difficult to administer to animals and to use in certain experimental protocols. Additionally, the mechanism of action of 2-(2-furyl)hexahydro-1H-benzimidazole-1,3(2H)-diol is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-(2-furyl)hexahydro-1H-benzimidazole-1,3(2H)-diol. One area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, 2-(2-furyl)hexahydro-1H-benzimidazole-1,3(2H)-diol has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the mechanism of action of 2-(2-furyl)hexahydro-1H-benzimidazole-1,3(2H)-diol and to explore its potential therapeutic applications.
Synthesemethoden
The synthesis of 2-(2-furyl)hexahydro-1H-benzimidazole-1,3(2H)-diol involves the reaction of 2-furaldehyde and 1,6-diaminohexane in the presence of a catalyst. The resulting product is then reduced using sodium borohydride to yield 2-(2-furyl)hexahydro-1H-benzimidazole-1,3(2H)-diol in high yield and purity. This synthesis method has been optimized and modified by various research groups to improve the yield and purity of 2-(2-furyl)hexahydro-1H-benzimidazole-1,3(2H)-diol.
Wissenschaftliche Forschungsanwendungen
2-(2-furyl)hexahydro-1H-benzimidazole-1,3(2H)-diol has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. In vitro studies have demonstrated that 2-(2-furyl)hexahydro-1H-benzimidazole-1,3(2H)-diol inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces the activation of NF-κB signaling pathway. In animal models, 2-(2-furyl)hexahydro-1H-benzimidazole-1,3(2H)-diol has been shown to inhibit tumor growth and improve cognitive function in neurodegenerative diseases.
Eigenschaften
IUPAC Name |
2-(furan-2-yl)-1,3-dihydroxy-3a,4,5,6,7,7a-hexahydro-2H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c14-12-8-4-1-2-5-9(8)13(15)11(12)10-6-3-7-16-10/h3,6-9,11,14-15H,1-2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPNFZIQMQNKHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)N(C(N2O)C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(furan-2-yl)hexahydro-1H-benzimidazole-1,3(2H)-diol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

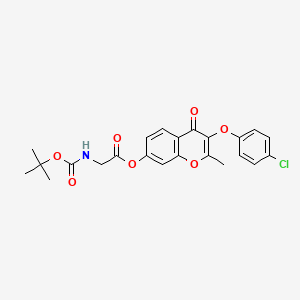
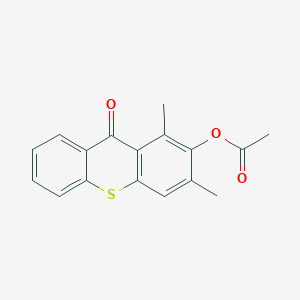
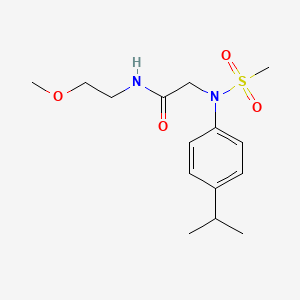
![N~1~-(2,3-dichlorophenyl)-N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4891968.png)
![7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-8-(dimethylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4891969.png)
![5-{2-[(4-iodobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4891975.png)
![ethyl N-(4-{[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}-4-oxobutanoyl)-4-nitrophenylalaninate](/img/structure/B4891977.png)
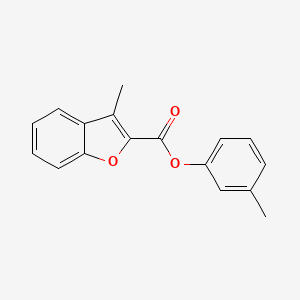
![N-({[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)pentanamide](/img/structure/B4892010.png)
![N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine](/img/structure/B4892027.png)
![5-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxybenzoic acid](/img/structure/B4892037.png)
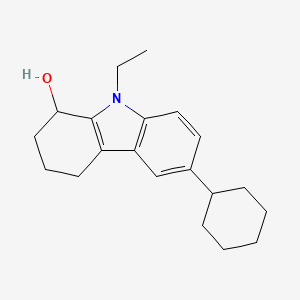
![1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene)](/img/structure/B4892041.png)
![4-{2-[(6-phenyl-4-pyrimidinyl)thio]ethyl}morpholine](/img/structure/B4892048.png)